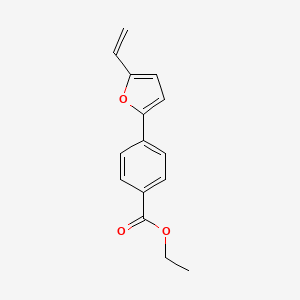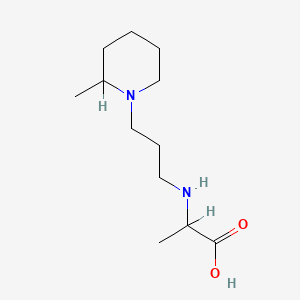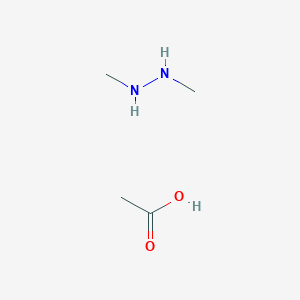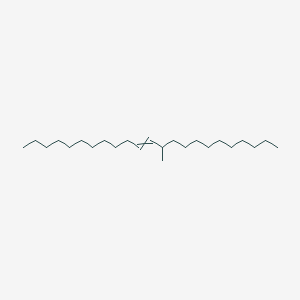
13-Methyltricos-11-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Methyltricos-11-ene: is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a methyl group attached to the 13th carbon and a double bond between the 11th and 12th carbons
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyltricos-11-ene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of precursor compounds. This process can be carried out using metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.
化学反応の分析
Types of Reactions: 13-Methyltricos-11-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond to form the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 13-Methyltricosane.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Chemistry: 13-Methyltricos-11-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model compound to study the behavior of long-chain alkenes in biological systems. It can also serve as a substrate in enzymatic reactions to investigate enzyme specificity and activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, lubricants, and surfactants. Its long carbon chain and functional groups make it suitable for various applications in material science and manufacturing.
作用機序
The mechanism of action of 13-Methyltricos-11-ene in chemical reactions involves the interaction of its double bond and methyl group with various reagents. The double bond can participate in addition reactions, while the methyl group can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes and receptors, leading to specific biochemical effects.
類似化合物との比較
13-Methyltetradecanoic acid: A fatty acid with a similar methyl group but a different functional group.
13-Methylpentacosane: A longer-chain alkane with a similar methyl group.
11-Methyltricos-11-ene: An isomer with the methyl group at a different position.
Uniqueness: 13-Methyltricos-11-ene is unique due to its specific placement of the double bond and methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
93345-52-9 |
|---|---|
分子式 |
C24H48 |
分子量 |
336.6 g/mol |
IUPAC名 |
13-methyltricos-11-ene |
InChI |
InChI=1S/C24H48/c1-4-6-8-10-12-14-15-17-19-21-23-24(3)22-20-18-16-13-11-9-7-5-2/h21,23-24H,4-20,22H2,1-3H3 |
InChIキー |
JENODXAYVNVIKO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC=CC(C)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
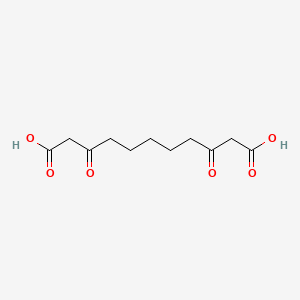
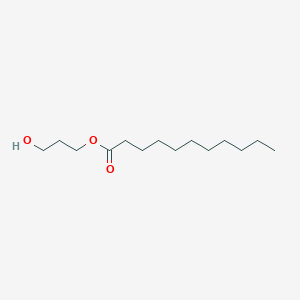
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)
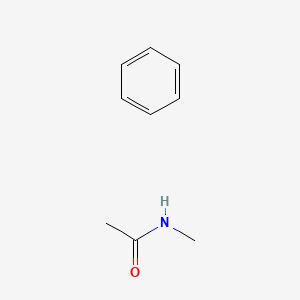
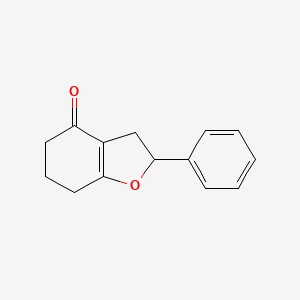
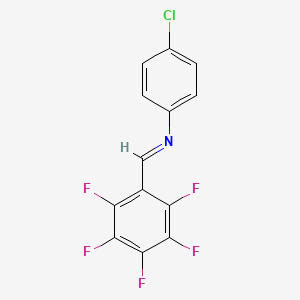
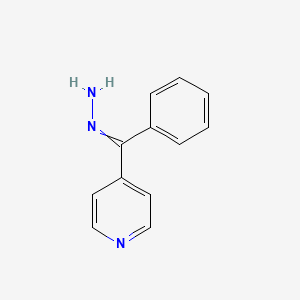
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
